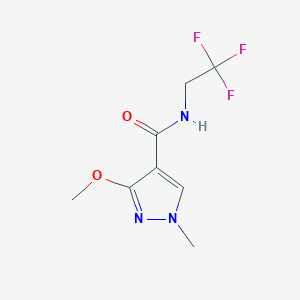

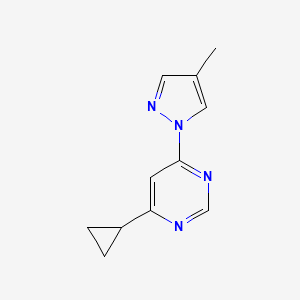

![molecular formula C23H19ClN2O4S B3013284 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941951-10-6](/img/structure/B3013284.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide and related compounds involves multi-step processes that include the formation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives. These compounds are characterized by the presence of a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. The structures of these newly synthesized compounds were confirmed using various spectral methods such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR, and their purity was determined by RP-HPLC .

Molecular Structure Analysis

The molecular structure of related sulfonyl derivatives has been investigated using single-crystal X-ray diffraction (SCXRD), which provides detailed information about the 3D crystal structure, unit-cell dimensions, space group, and crystal system. Additionally, spectroscopic characterization techniques such as FT-IR and NMR spectra in CDCl3 solution have been employed. Density functional theory (DFT) calculations have been used to support experimental results, showing a good correlation between experimental and theoretically predicted structural parameters .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl derivatives can be complex. For instance, in the gas phase, protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides can undergo dissociation via sulfonyl cation transfer, leading to cyclization reactions. The presence of electron-donating or electron-withdrawing groups can significantly affect these reaction pathways . Additionally, chlorosulfonation reactions have been studied, where compounds like N-phenylmorpholine and benzothiazole are converted into sulfonyl chlorides and subsequently into sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The antimicrobial activity of certain derivatives against Gram-positive bacterial strains and C. albicans has been noted. Moreover, toxicity studies using aquatic crustacean Daphnia magna have been conducted to assess the safety profile of these compounds. In silico studies have also been performed to predict the potential mechanism of action and toxicity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial and Toxicity Features : A study by Apostol et al. (2021) detailed the synthesis of valine-derived compounds including N-acyl-α-amino acids and 1,3-oxazoles derivatives that bear a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. These compounds showed antimicrobial activity against Gram-positive bacteria and the Candida albicans strain, as well as low toxicity to aquatic crustaceans (Apostol et al., 2021).

New Quinazolines as Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline derivatives showing antimicrobial activities against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).

Anticancer and Cytotoxic Evaluation

Evaluation of 1,3-Oxazoles for Anticancer Activity : Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. Certain derivatives showed significant activity against different cancer cell lines, suggesting their potential as antitumor agents (Zyabrev et al., 2022).

Sulfonyl-N-Hydroxyguanidine Derivatives for Antitumor Agents : Chern et al. (1997) designed and synthesized sulfonyl-N-hydroxyguanidine derivatives, including ones with chlorophenyl groups, which exhibited cytotoxic activities against human tumor cell lines and showed promise as anticancer agents (Chern et al., 1997).

Other Applications

Anticonvulsant Activity : Singh et al. (2012) synthesized heterocyclic compounds from benzamide derivatives, including those with a chlorophenyl moiety, and evaluated their anticonvulsant activity. Some compounds showed significant activity in this area (Singh et al., 2012).

Palladium-Catalyzed Arylation : Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, demonstrating a practical method for synthesizing 2-aryl benzoxazoles (Zhang et al., 2011).

properties

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGKOFWCJCKRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)